3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide
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Overview
Description
The compound "3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide" is a complex organic molecule with potential applications in multiple fields. It's characterized by a thiazolidine ring fused with chromone and benzylidene groups, which contribute to its diverse reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazolidine ring, followed by the attachment of benzylidene and chromone moieties. The key steps include:
Thiazolidine Ring Formation: : Reacting α-bromoketones with thiourea under basic conditions.
Benzylidene Attachment: : Utilizing benzaldehyde derivatives in a condensation reaction with the thiazolidine intermediate.
Chromone Integration: : Finally, linking the chromone derivative through amide bond formation under peptide-coupling conditions.
Industrial Production Methods
For industrial-scale production, the process is scaled up with optimizations such as:
Continuous Flow Chemistry: : Enhancing reaction efficiency and safety.
Automated Reactors: : Precision in maintaining reaction conditions.
High-Throughput Screening: : Optimizing reaction conditions for yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions including:
Oxidation: : Can be oxidized using agents like potassium permanganate.
Reduction: : Subject to reduction with reagents like lithium aluminum hydride.
Substitution: : Undergoes nucleophilic substitution reactions at specific reactive sites.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or neutral medium.
Reduction: : Lithium aluminum hydride in dry ether.
Substitution: : Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: : Produces carboxylic acids or ketones.
Reduction: : Yields alcohols or amines.
Substitution: : Generates substituted thiazolidine derivatives.
Scientific Research Applications
This compound has been explored for its potential in various fields such as:
Chemistry: : Used as a starting material for synthesizing complex molecules.
Biology: : Investigated for its potential enzyme inhibition properties.
Medicine: : Studied for its anti-inflammatory and anticancer activities.
Industry: : Utilized in the synthesis of specialized chemicals and intermediates.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets:
Enzyme Inhibition: : Binds to active sites of enzymes, inhibiting their activity.
Pathway Modulation: : Affects cellular pathways involved in inflammation and cancer progression.
Comparison with Similar Compounds
When compared with similar thiazolidine and chromone derivatives, this compound stands out due to its unique combination of functional groups, which enhance its reactivity and biological activity.
Similar Compounds
Thiazolidine Derivatives: : Other thiazolidine compounds but without the chromone moiety.
Chromone Derivatives: : Chromone compounds lacking the thiazolidine group.
Properties
IUPAC Name |
3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-oxochromen-6-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5S2/c1-29-17-5-3-2-4-14(17)13-19-22(28)25(23(31)32-19)11-10-20(26)24-16-7-8-18-15(12-16)6-9-21(27)30-18/h2-9,12-13H,10-11H2,1H3,(H,24,26)/b19-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQDUJPNAJFAMY-UYRXBGFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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